molecular formula C7H12N2OS B6233981 (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol CAS No. 861135-97-9

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol

Cat. No.: B6233981
CAS No.: 861135-97-9
M. Wt: 172.2
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Description

(3-tert-Butyl-1,2,4-thiadiazol-5-yl)methanol is a chemical compound with the molecular formula C7H12N2OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a thiadiazole ring substituted with a tert-butyl group and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-tert-butyl-1,2,4-thiadiazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-tert-Butyl-1,2,4-thiadiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3-tert-Butyl-1,2,4-thiadiazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-tert-Butyl-1,2,4-thiadiazol-5-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group on the thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

861135-97-9

Molecular Formula

C7H12N2OS

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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